N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N'-PHENETHYLUREA
Overview
Description
N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-PHENETHYLUREA: is an organic compound that belongs to the class of ureas This compound is characterized by the presence of an indene moiety and a phenethyl group attached to the urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-PHENETHYLUREA typically involves the reaction of 2,3-dihydro-1H-indene-5-amine with phenethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-PHENETHYLUREA can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Products may include oxidized derivatives of the indene moiety.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-PHENETHYLUREA is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be used in further chemical research.
Biology: In biological research, this compound may be used to study enzyme interactions and protein binding due to its urea functional group, which is known to interact with various biological molecules.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure may be modified to enhance its biological activity and therapeutic potential.
Industry: In industrial applications, N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-PHENETHYLUREA can be used in the production of polymers and other materials that require specific chemical properties.
Mechanism of Action
The mechanism by which N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-PHENETHYLUREA exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The urea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The indene and phenethyl groups may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
N-(2,3-DIHYDRO-1H-INDEN-5-YL)ACETAMIDE: This compound shares the indene moiety but has an acetamide group instead of a urea group.
N-(2,3-DIHYDRO-1H-INDEN-5-YL)-2-[(2-NITRO-3-PYRIDINYL)OXY]ACETAMIDE: Similar indene structure with different functional groups.
Uniqueness: N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-PHENETHYLUREA is unique due to the combination of the indene moiety and the phenethyl group attached to the urea functional group
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(2-phenylethyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-18(19-12-11-14-5-2-1-3-6-14)20-17-10-9-15-7-4-8-16(15)13-17/h1-3,5-6,9-10,13H,4,7-8,11-12H2,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLKTMPBZMAVNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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